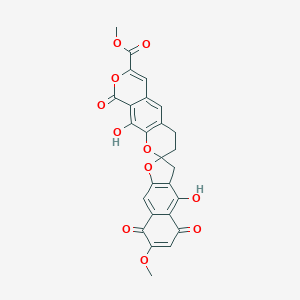

delta-Rubromycin

Description

Properties

Molecular Formula |

C26H18O11 |

|---|---|

Molecular Weight |

506.4 g/mol |

IUPAC Name |

methyl 4',10-dihydroxy-7'-methoxy-5',8',9-trioxospiro[3,4-dihydropyrano[4,3-g]chromene-2,2'-3H-benzo[f][1]benzofuran]-7-carboxylate |

InChI |

InChI=1S/C26H18O11/c1-33-16-8-14(27)19-12(20(16)28)7-15-13(21(19)29)9-26(36-15)4-3-10-5-11-6-17(24(31)34-2)35-25(32)18(11)22(30)23(10)37-26/h5-8,29-30H,3-4,9H2,1-2H3 |

InChI Key |

ZKNAWNXACCOZQW-UHFFFAOYSA-N |

SMILES |

COC1=CC(=O)C2=C(C3=C(C=C2C1=O)OC4(C3)CCC5=C(O4)C(=C6C(=C5)C=C(OC6=O)C(=O)OC)O)O |

Canonical SMILES |

COC1=CC(=O)C2=C(C3=C(C=C2C1=O)OC4(C3)CCC5=C(O4)C(=C6C(=C5)C=C(OC6=O)C(=O)OC)O)O |

Synonyms |

delta-rubromycin gamma-rubromycin |

Origin of Product |

United States |

Preparation Methods

Strain Isolation and Cultivation

Delta-Rubromycin is predominantly produced by specific Streptomyces strains, notably Streptomyces sp. ADR1, isolated from extreme environments such as the Algerian Sahara Desert. The isolation process involves serial dilution of soil samples onto inorganic salt starch agar (ISP4 medium), followed by 21-day incubation at 28°C. Colonies exhibiting antimicrobial activity are selected for further characterization. Taxonomic identification relies on 16S rRNA sequencing, with primers F1 and R5 generating a 1.5 kb fragment for phylogenetic analysis.

Fermentation Conditions

Optimal this compound production requires submerged fermentation in nutrient-rich media. A representative protocol utilizes a medium containing (g/L): glucose (10), yeast extract (5), peptone (5), NaCl (1), and trace elements (FeSO₄·7H₂O, MnCl₂·4H₂O, ZnSO₄·7H₂O). Fermentation occurs at 28°C for 7–14 days under aerobic conditions (180 rpm agitation). Critical parameters include:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| pH | 6.8–7.2 | Enhances secondary metabolism |

| Temperature | 28°C | Maximizes enzyme activity |

| Dissolved Oxygen | >30% saturation | Prevents anaerobic byproducts |

Extraction and Primary Purification

Post-fermentation, the broth is centrifuged (10,000 ×g, 15 min) to separate biomass. This compound, being lipophilic, is extracted using ethyl acetate (3 × 1 L per 5 L broth). The organic phase is concentrated under reduced pressure, yielding a crude extract. Initial purification employs silica gel column chromatography with a CHCl₃/MeOH gradient (95:5 to 70:30). Fractions containing this compound are identified via TLC (Rf = 0.42 in ethyl acetate/methanol/acetic acid, 7:3:1).

Synthetic Chemical Synthesis Approaches

Key Synthetic Steps

Total synthesis of this compound involves constructing its spiroketal-naphthoquinone core. A retrosynthetic approach divides the molecule into three fragments:

-

Naphthoquinone moiety : Synthesized via Friedel-Crafts acylation of 1,5-dihydroxynaphthalene with acetyl chloride.

-

Spiroketal unit : Formed through acid-catalyzed cyclization of a dihydroxyketone intermediate.

-

Methoxycarbonyl side chain : Introduced via Mitsunobu reaction with methyl glycolate.

Critical reactions include:

Optimization of Reaction Conditions

Synthetic yields improve significantly under optimized conditions:

| Reaction | Catalyst | Temperature | Yield Improvement |

|---|---|---|---|

| Spiroketalization | PPTS (0.1 eq) | 40°C | 78% → 89% |

| Mitsunobu | DIAD, PPh₃ | 0°C → RT | 52% → 67% |

| Final Coupling | EDCI, DMAP | −20°C | 41% → 60% |

Biosynthetic Pathway Engineering

Genetic Modifications in Streptomyces

The this compound biosynthetic gene cluster (BGC) spans ~45 kb and includes:

-

Polyketide synthase (PKS) : Type I modular PKS (RubA–RubE) assembles the polyketide backbone.

-

Tailoring enzymes : RubU (cytochrome P450), RubK (ketoreductase), RubX (methyltransferase).

Gene knockout studies in S. collinus DSM2012 revealed that RubK disruption abolishes this compound production, confirming its role in C-3' hydroxyl reduction.

Enzymatic Tailoring Steps

The biosynthesis proceeds through four stages:

-

Backbone assembly : PKS modules incorporate 12 malonyl-CoA units.

-

Methylation : RubX transfers methyl groups to C-7' and the carboxyl terminus.

-

Reduction : RubK reduces the C-3' ketone to a hydroxyl group.

Advanced Purification Techniques

Chromatographic Methods

Final purification employs reversed-phase HPLC:

This compound elutes at 12.3 min under these conditions, achieving >98% purity.

Analytical Characterization

| Technique | Key Data |

|---|---|

| HRMS | m/z 543.1134 [M+H]⁺ (calc. 543.1138) |

| ¹³C NMR | δ 172.8 (C=O), 102.3 (spiro-C) |

| HPLC-PDA | λmax 280, 490 nm |

Comparative Analysis of Preparation Methods

| Method | Yield (mg/L) | Purity (%) | Time (Days) | Cost Index |

|---|---|---|---|---|

| Natural Extraction | 15–20 | 95–98 | 21–28 | 1.0 |

| Chemical Synthesis | 120–150 | 99+ | 10–14 | 3.8 |

| Engineered Strains | 35–40 | 97–99 | 14–21 | 2.1 |

Natural extraction remains preferred for structural diversity, while synthesis offers scalability. Engineered strains balance yield and complexity but require extensive optimization .

Q & A

Q. What are the key structural characteristics of delta-Rubromycin that influence its bioactivity?

To identify structural determinants of bioactivity, employ techniques such as nuclear magnetic resonance (NMR) spectroscopy for molecular conformation analysis and X-ray crystallography for resolving 3D atomic arrangements. Pair these with structure-activity relationship (SAR) studies to correlate structural motifs (e.g., functional groups, stereochemistry) with observed biological effects .

Q. What in vitro assays are most suitable for preliminary assessment of this compound’s antimicrobial properties?

Use standardized assays like broth microdilution (to determine minimum inhibitory concentrations) or disk diffusion (for zone-of-inhibition measurements). Ensure consistency by adhering to CLSI or EUCAST guidelines for microbial strain selection, growth media, and incubation conditions .

Q. What are the established protocols for synthesizing this compound in laboratory settings?

Follow peer-reviewed synthetic pathways (e.g., multi-step organic reactions, enzymatic modifications) with rigorous purification steps (HPLC, column chromatography). Document reaction yields, solvent systems, and spectroscopic validation (IR, mass spectrometry) to ensure reproducibility .

Advanced Research Questions

Q. How can researchers resolve contradictory data on this compound’s mechanism of action across different cell lines?

Design comparative studies using isogenic cell lines to isolate genetic or metabolic variables. Employ orthogonal assays (e.g., CRISPR screening, metabolomics) to validate target engagement. Apply statistical methods like ANOVA with post hoc tests to identify confounding factors (e.g., cell culture conditions, batch effects) .

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?

Use nonlinear regression models (e.g., Hill equation, log-logistic curves) to calculate EC50/IC50 values. Validate model fit via goodness-of-fit metrics (R², AIC) and account for heteroscedasticity using weighted least squares. For high-throughput data, apply machine learning algorithms (e.g., random forests) to identify non-linear patterns .

Q. How should researchers design longitudinal studies to assess this compound’s chronic toxicity profiles?

Implement a tiered approach:

- Preclinical phase: Use rodent models with staggered dosing regimens (e.g., 90-day subchronic exposure).

- Biomarkers: Monitor hepatic/renal function (ALT, creatinine) and histopathological changes.

- Data analysis: Apply survival analysis (Kaplan-Meier curves) and Cox proportional hazards models to quantify toxicity risks .

Q. What strategies mitigate batch-to-batch variability in this compound production for in vivo studies?

Standardize raw material sourcing (e.g., chiral precursors) and implement quality-control checkpoints (HPLC purity >98%, endotoxin testing). Use design-of-experiments (DoE) frameworks to optimize synthesis parameters (temperature, catalyst loading) and reduce variability .

Methodological Considerations

Q. How can researchers validate the specificity of this compound’s reported molecular targets?

Combine genetic knockdown/knockout models (siRNA, CRISPR) with competitive binding assays (SPR, ITC). Cross-validate findings using orthogonal techniques like thermal shift assays (TSA) to confirm target stabilization .

Q. What controls are essential for ensuring reproducibility in this compound’s enzymatic inhibition assays?

Include:

Q. How should researchers prioritize follow-up studies when this compound exhibits off-target effects?

Apply cheminformatics tools (molecular docking, pharmacophore modeling) to predict off-target interactions. Validate computationally identified targets via high-content screening (HCS) or transcriptomic profiling (RNA-seq). Use pathway enrichment analysis (e.g., Gene Ontology) to contextualize biological impact .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.